molecular formula C22H19N3O4S B1675265 LP-261 CAS No. 915412-67-8

LP-261

Cat. No. B1675265
M. Wt: 421.5 g/mol
InChI Key: YUVDELGTFILMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LP-261 is a potent and orally active anti-mitotic agent . It shows an inhibition of in vitro tubulin polymerization with an EC50 of 3.2 μM . LP-261 inhibits the growth of a human non-small-cell lung tumor (NCI-H522) in vivo and can be used for cancer research .


Molecular Structure Analysis

The molecular formula of LP-261 is C22H19N3O4S . It has a molecular weight of 421.47 . The InChIKey of LP-261 is YUVDELGTFILMBB-UHFFFAOYSA-N .


Chemical Reactions Analysis

LP-261 binds at the colchicine site on tubulin, inducing G2/M arrest . It has demonstrated broad activity in pre-clinical tumor models .


Physical And Chemical Properties Analysis

LP-261 is a solid substance . It has a solubility of 33.33 mg/mL in DMSO . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .

Scientific Research Applications

Antiangiogenic and Antitumor Activity

LP-261 is a novel anticancer agent with significant applications in antiangiogenic and antitumor activities. It targets tubulin, inducing G2/M arrest, and demonstrates potent inhibition of angiogenesis. This efficacy has been established through various experiments including in vitro and ex vivo assays, as well as multiple mouse xenograft studies. LP-261 exhibits high oral bioavailability and effectively inhibits tumor growth in models like colon adenocarcinoma and prostate cancer. Its combination with bevacizumab has shown improved tumor inhibition, highlighting its potential as a part of combination therapy in cancer treatment (Gardner et al., 2012).

Future Directions

LP-261 has shown promising results in phase 1 studies . It has demonstrated broad activity, as a single agent and in combination, in pre-clinical tumor models . Future development plans for LP-261 include both single agent and combination regimens .

properties

IUPAC Name

N-[3-(1H-indol-4-yl)-5-(2-methoxypyridine-4-carbonyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-29-21-13-14(6-8-24-21)22(26)16-10-15(11-17(12-16)25-30(2,27)28)18-4-3-5-20-19(18)7-9-23-20/h3-13,23,25H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVDELGTFILMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)C3=C4C=CNC4=CC=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LP-261

CAS RN

915412-67-8
Record name LP-261
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915412678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LP-261
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O547O19Z01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LP-261
Reactant of Route 2
LP-261
Reactant of Route 3
Reactant of Route 3
LP-261
Reactant of Route 4
Reactant of Route 4
LP-261
Reactant of Route 5
Reactant of Route 5
LP-261
Reactant of Route 6
LP-261

Citations

For This Compound
288
Citations
H Burris, S Freedman, W Moore, M Kelly, E Springman… - Cancer Research, 2008 - AACR
… I dose-escalation safety study evaluating LP-261 in solid tumor … tolerated dose (MTD) of LP-261; secondary objectives are to … In cohorts 1 -5, patients (3 per stratum) received LP-261 …
Number of citations: 1 aacrjournals.org
E Gardner, E Springman, M Kelly, H Li, W Moore… - Cancer Research, 2007 - AACR
… schedule, improved the tolerability of LP-261 and resulted in complete inhibition of … LP-261 with bevacizumab as single agents and in combination determined that low dose LP-261 …
Number of citations: 1 aacrjournals.org
ER Gardner, M Kelly, E Springman, K Lee, H Li… - Investigational new …, 2012 - Springer
… LP-261 was also used in combination with bevacizumab in the SW620 xenograft model. LP-261 … LP-261 is a very potent inhibitor of angiogenesis, preventing microvessel outgrowth in …
Number of citations: 8 link.springer.com
IN Reid, LM Walkowicz - … of the Astronomical Society of the …, 2006 - iopscience.iop.org
… can be taken as indirect support for our identification of LP 261‐75 with 1RXS J095102.7+355824. In any event, both activity estimates suggest that LP 261‐75 (and, by extension, 2M …
Number of citations: 55 iopscience.iop.org
RS Shetty, Y Lee, B Liu, A Husain… - Journal of medicinal …, 2011 - ACS Publications
… An optimized lead LP-261 significantly inhibits growth of a human non-small-cell lung tumor … that 3-substituted 4-pyridyl analogues such as 58 (LP-261) and 59 and 3,5-disubstituted 4-…
Number of citations: 33 pubs.acs.org
JM Irwin, D Charbonneau, GA Esquerdo… - The Astronomical …, 2018 - iopscience.iop.org
… For the single-lined system LP 261-75 we use the spectral type given in Table 1. The adopted values for all four objects are given in Table 6. Precision in excess of 50 K is not warranted…
Number of citations: 38 iopscience.iop.org
A Kalota, AM Gewirtz - Blood, 2006 - Elsevier
… tested in the near future as an IND has been filed for LP-261. … CD34+ cells were exposed to LP-261, LOC-011294, and … as an IND has been filed for LP-261. Disclosure: No relevant …
Number of citations: 2 www.sciencedirect.com
A Seifahrt, M Mugrauer, M Wiese… - Astronomische …, 2005 - Wiley Online Library
… We have obtained a high resolution optical spectrum of LP 261-75 (although of low S/N) with the FOCES spectrograph on Calar Alto and used the SDSS database (DR3) …
Number of citations: 10 onlinelibrary.wiley.com
BP Bowler, MC Liu, EL Shkolnik… - The Astrophysical …, 2013 - iopscience.iop.org
… 5 star LP 261-75 … LP 261-75 B based on our SpeX prism spectrum (Section 2.5) and a new parallactic distance to the system. We calculate the luminosity of the young companion LP 261…
Number of citations: 107 iopscience.iop.org
JAG Jackman, PJ Wheatley, D Bayliss… - Monthly Notices of …, 2019 - academic.oup.com
We present the discovery of NGTS-7Ab, a high-mass brown dwarf transiting an M dwarf with a period of 16.2 h, discovered as part of the Next Generation Transit Survey (NGTS). This is …
Number of citations: 47 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.